p-Trifluoromethyl-m-fluorophenylalanine
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Overview
Description
p-Trifluoromethyl-m-fluorophenylalanine is a fluorinated aromatic amino acid derivative. The incorporation of fluorine atoms into organic molecules, particularly amino acids, has been a significant area of research due to the unique properties that fluorine imparts. The trifluoromethyl group (-CF₃) and the fluorine atom on the aromatic ring enhance the compound’s stability and bioactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Trifluoromethyl-m-fluorophenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced into the aromatic ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) under the influence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalytic processes helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
p-Trifluoromethyl-m-fluorophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms on the aromatic ring
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
p-Trifluoromethyl-m-fluorophenylalanine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Incorporated into proteins to study protein structure and function using techniques like NMR spectroscopy.
Medicine: Potential use as a therapeutic agent due to its enhanced stability and bioactivity.
Industry: Used in the development of agrochemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of p-Trifluoromethyl-m-fluorophenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor sites .
Comparison with Similar Compounds
Similar Compounds
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
Uniqueness
p-Trifluoromethyl-m-fluorophenylalanine is unique due to the presence of both a trifluoromethyl group and a fluorine atom on the aromatic ring. This dual fluorination enhances its stability, bioactivity, and ability to interact with biological targets compared to other fluorinated phenylalanines .
Properties
IUPAC Name |
(2S)-2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAMHAXPNFCJJZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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